4'-Aminoacetophenone Hydrochloride
Overview
Description
4’-Aminoacetophenone Hydrochloride is a chemical compound with the molecular formula C8H9NO·HCl. It is a white to light yellow crystalline powder that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in pharmaceuticals, medicinal chemistry, and analytical chemistry .
Mechanism of Action
Target of Action
4’-Aminoacetophenone Hydrochloride is a versatile compound with various applications. It has been used in the synthesis of anti-inflammatory pyrimidines . .
Mode of Action
It has been used in the synthesis of chalcone derivatives by reacting with different substituted aromatic and heteroaromatic aldehydes . These chalcones were then subjected to a reaction with guanidine hydrochloride under basic alcoholic conditions, leading to the formation of 2,4,6-trisubstituted pyrimidines .
Biochemical Pathways
It has been used in the synthesis of anti-inflammatory pyrimidines , suggesting that it may influence pathways related to inflammation.
Result of Action
It has been used in the synthesis of anti-inflammatory pyrimidines , suggesting that it may have anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
4’-Aminoacetophenone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosinase, where 4’-Aminoacetophenone Hydrochloride acts as an inhibitor, potentially surpassing kojic acid in its inhibitory effects . This interaction is crucial in regulating melanin production and has implications in cosmetic and pharmaceutical industries. Additionally, 4’-Aminoacetophenone Hydrochloride is involved in the synthesis of anti-inflammatory pyrimidines, which exhibit potent effects .
Cellular Effects
4’-Aminoacetophenone Hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a tyrosinase inhibitor can impact melanin production in melanocytes, thereby affecting pigmentation . Furthermore, the compound’s involvement in the synthesis of anti-inflammatory agents suggests its potential effects on inflammatory pathways and immune cell function .
Molecular Mechanism
The molecular mechanism of 4’-Aminoacetophenone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where 4’-Aminoacetophenone Hydrochloride competes with the natural substrate of tyrosinase. Additionally, its role in the synthesis of anti-inflammatory pyrimidines involves interactions with various enzymes and proteins in the inflammatory pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminoacetophenone Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, the compound has shown consistent inhibitory effects on tyrosinase activity over time .
Dosage Effects in Animal Models
The effects of 4’-Aminoacetophenone Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its inhibitory effects on tyrosinase without significant adverse effects . At higher doses, potential toxic effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
4’-Aminoacetophenone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s role in the synthesis of anti-inflammatory pyrimidines suggests its involvement in metabolic pathways related to inflammation and immune response . Additionally, its inhibitory effects on tyrosinase indicate its participation in melanin biosynthesis pathways .
Transport and Distribution
Within cells and tissues, 4’-Aminoacetophenone Hydrochloride is transported and distributed through specific transporters and binding proteins. Its solubility in organic solvents like ethanol and acetone facilitates its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the skin, are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4’-Aminoacetophenone Hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within melanosomes, for example, is essential for its inhibitory effects on tyrosinase and subsequent impact on melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-Aminoacetophenone Hydrochloride typically involves the synthesis of 4’-Aminoacetophenone followed by its conversion to the hydrochloride salt. One common method for synthesizing 4’-Aminoacetophenone is through the reduction of p-nitroacetophenone using reducing agents such as iron powder and hydrochloric acid . Another method involves the acylation of acetanilide with acetic anhydride, followed by hydrolysis and neutralization .
Industrial Production Methods: In industrial settings, the synthesis of 4’-Aminoacetophenone can be scaled up using the Williamson ether synthesis method and Smiles rearrangement reaction. This process involves the production of benzamide compounds, which are then hydrolyzed to yield 4’-Aminoacetophenone . The final step involves converting 4’-Aminoacetophenone to its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 4’-Aminoacetophenone Hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize 4’-Aminoacetophenone to its corresponding carboxylic acid.
Condensation: Claisen-Schmidt condensation with aromatic aldehydes under basic alcoholic conditions can yield chalcone derivatives.
Major Products:
Nucleophilic Substitution: Substituted acetophenones.
Oxidation: 4’-Aminobenzoic acid.
Condensation: Chalcone derivatives and pyrimidines.
Scientific Research Applications
4’-Aminoacetophenone Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Hydroxyacetophenone
- 3-Hydroxyacetophenone
- 4-Acetylaniline
Properties
IUPAC Name |
1-(4-aminophenyl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYIZBVMHJGJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633030 | |
Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41784-08-1 | |
Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Aminoacetophenone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-Aminoacetophenone Hydrochloride improve the performance of perovskite films for ASE?
A1: this compound exhibits multiple beneficial effects within the perovskite film []:
Q2: What are the potential long-term advantages of using this compound in perovskite-based optoelectronic devices?
A2: The research highlights the improved optical durability of perovskite films incorporating APCl []. This enhanced stability could be a significant advantage for the longevity and commercial viability of perovskite-based optoelectronic devices like lasers and LEDs. Further research is needed to quantify this stability enhancement and understand its underlying mechanisms.
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